Butropium bromide

Vue d'ensemble

Description

Le bromure de butropium est un sel de bromure organique de butropium. Il s'agit d'un antagoniste des récepteurs muscariniques et d'un médicament antispasmodique. Ce composé est utilisé pour supprimer les spasmes des muscles lisses des organes internes, inhiber la sécrétion d'acide gastrique et soulager la douleur abdominale. Il est couramment utilisé dans le traitement des douleurs spasmodiques associées à la gastrite, aux ulcères gastriques et à la cholélithiase .

Méthodes De Préparation

La synthèse du bromure de butropium implique plusieurs étapes. Une voie de synthèse courante comprend la réaction du chlorure de butoxybenzyle avec la tropine pour former la butoxybenzyle tropine. Cet intermédiaire est ensuite mis en réaction avec l'acide bromhydrique pour donner le bromure de butropium. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir l'obtention du produit souhaité .

Analyse Des Réactions Chimiques

Le bromure de butropium subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants forts, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de produits réduits.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où l'ion bromure est remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium et les nucléophiles tels que l'azoture de sodium.

Applications de la recherche scientifique

Le bromure de butropium a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Le composé est étudié pour ses effets sur les récepteurs muscariniques et son rôle dans la modulation des contractions musculaires lisses.

Médecine : Le bromure de butropium est utilisé dans le traitement des troubles gastro-intestinaux, tels que la gastrite et les ulcères gastriques, en raison de ses propriétés antispasmodiques.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antispasmodiques.

Mécanisme d'action

Le bromure de butropium exerce ses effets en bloquant l'action de l'acétylcholine au niveau des récepteurs muscariniques. Cette inhibition empêche la contraction des muscles lisses, entraînant une relaxation et un soulagement des spasmes. Le composé cible principalement les récepteurs muscariniques du tractus gastro-intestinal, réduisant la sécrétion d'acide gastrique et soulageant la douleur associée aux affections spasmodiques .

Applications De Recherche Scientifique

Butropium bromide is an organic bromide salt utilized as an antispasmodic drug and a muscarinic antagonist . It is used to treat spasmodic pains linked to gastritis, gastric ulcers, and cholelithiasis, as it suppresses spasms in the smooth muscles of internal organs and inhibits gastric acid secretion .

Pharmacological Applications

This compound is known for its anticholinergic properties . Research indicates that it can induce positive chronotropic and inotropic effects via cholinergic blockade and stimulation of adrenergic beta-receptors .

Effects on Gastric Motility

This compound's effects on gastric motility have been studied and compared to those of glucagon . Studies showed that both intramuscular glucagon (1 USP unit) and this compound (4 mg) significantly decreased serum acetaminophen levels 30 minutes post-test meal digestion, suggesting that both substances delay gastric emptying . Endoscopic examinations further confirmed that both glucagon and this compound have similar inhibitory effects on gastric peristalsis . However, this compound was noted to cause side effects more frequently than glucagon .

Bronchorelaxing Effects

While the primary patent information focuses on bronchorelaxing compounds, it indirectly relates to the potential applications of compounds with similar mechanisms. The patent describes compounds with diastole effects on human bronchial smooth muscle, relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Although this compound is not the primary focus, the document indicates that anticholinergics can be combined with other compounds to improve diastole effects, particularly in the small human bronchial passages affected by COPD . For example, ipratropium bromide, an anticholinergic, can be combined with other compounds to enhance bronchodilation .

Cardiovascular Effects

Experiments on isolated, blood-perfused canine atrium preparations have shown that butropium can produce dose-dependent positive chronotropic and inotropic effects . At higher doses (above 30 micrograms), a brief initial negative chronotropic and inotropic effect was observed, followed by a long-lasting positive effect . The positive effects of butropium were suppressed by propranolol or carteolol, suggesting involvement of adrenergic beta-receptors .

Clinical Studies and Treatment

One study selected 118 patients (143 ears) who complained of a full sensation in the ear without evidence of other ear diseases and treated them with this compound .

Mécanisme D'action

Butropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the contraction of smooth muscles, leading to relaxation and relief from spasms. The compound primarily targets muscarinic receptors in the gastrointestinal tract, reducing gastric acid secretion and alleviating pain associated with spasmodic conditions .

Comparaison Avec Des Composés Similaires

Le bromure de butropium est similaire à d'autres antagonistes des récepteurs muscariniques, tels que l'atropine et l'hyoscyamine. il possède des propriétés uniques qui le distinguent :

Atropine : Bien que les deux composés soient antispasmodiques, le bromure de butropium a une action plus sélective sur les muscles lisses gastro-intestinaux.

Propriétés

IUPAC Name |

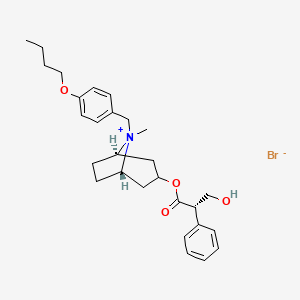

[8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABDOYKGZCPHPX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.